molecular formula C15H15NO3 B14558864 (2,3-Dimethoxyphenyl)-N-phenylmethanimine N-oxide CAS No. 62047-81-8

(2,3-Dimethoxyphenyl)-N-phenylmethanimine N-oxide

Cat. No.: B14558864
CAS No.: 62047-81-8
M. Wt: 257.28 g/mol
InChI Key: QGGHVJFYAVJQIG-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)-N-phenylmethanimine N-oxide is an organic compound that belongs to the class of imines It features a phenyl group substituted with two methoxy groups at the 2 and 3 positions, and an N-oxide functional group attached to the imine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)-N-phenylmethanimine N-oxide typically involves the following steps:

    Formation of the imine: This is achieved by reacting 2,3-dimethoxybenzaldehyde with aniline under acidic conditions to form the imine intermediate.

    Oxidation: The imine intermediate is then oxidized to form the N-oxide. Common oxidizing agents used for this purpose include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)-N-phenylmethanimine N-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the imine or further to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher-order N-oxides, while reduction can produce the corresponding amine.

Scientific Research Applications

(2,3-Dimethoxyphenyl)-N-phenylmethanimine N-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)-N-phenylmethanimine N-oxide involves its interaction with molecular targets through its imine and N-oxide functional groups. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethoxyphenyl)-N-phenylmethanimine: Lacks the N-oxide group, which can significantly alter its reactivity and biological activity.

    (2,3-Dimethoxyphenyl)-N-phenylmethanamine: The amine derivative, which has different chemical properties and applications.

    (2,3-Dimethoxyphenyl)-N-phenylmethanone: The ketone derivative, which is used in different types of chemical reactions.

Uniqueness

The presence of the N-oxide group in (2,3-Dimethoxyphenyl)-N-phenylmethanimine N-oxide makes it unique compared to its analogs. This functional group can participate in specific types of reactions and interactions that are not possible with the imine or amine derivatives, thereby expanding its range of applications in scientific research.

Properties

CAS No.

62047-81-8

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)-N-phenylmethanimine oxide

InChI

InChI=1S/C15H15NO3/c1-18-14-10-6-7-12(15(14)19-2)11-16(17)13-8-4-3-5-9-13/h3-11H,1-2H3

InChI Key

QGGHVJFYAVJQIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C=[N+](C2=CC=CC=C2)[O-]

Origin of Product

United States

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